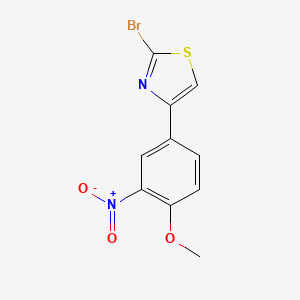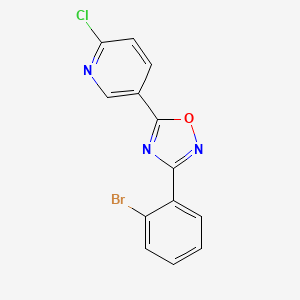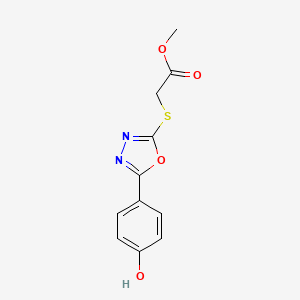
5-Bromo-1-phenethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-phenethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-phenethyl-1H-pyrazole typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Phenethyl Substitution: The phenethyl group can be introduced through N-alkylation reactions using phenethyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-1-phenethyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-1H-pyrazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-pyrazole: Lacks the phenethyl group, which may reduce its potential biological activities.
1-Phenethyl-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, altering its chemical and biological properties.
Uniqueness
5-Bromo-1-phenethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the phenethyl group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-bromo-1-(2-phenylethyl)pyrazole |
InChI |
InChI=1S/C11H11BrN2/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI Key |
QHNPGOYQCSQDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11797172.png)

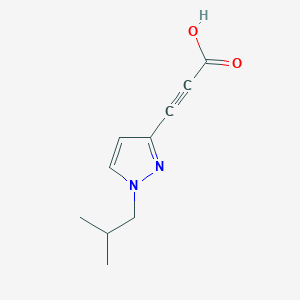


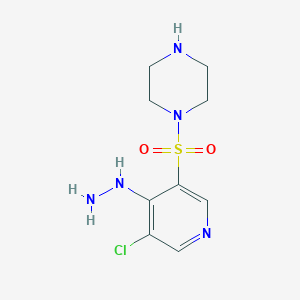
![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
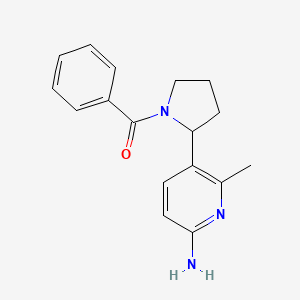
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
